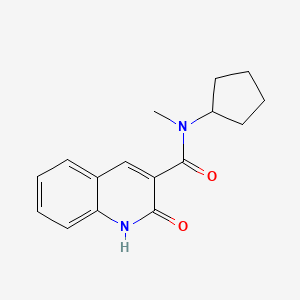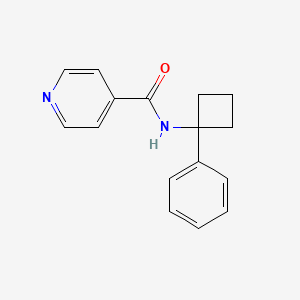
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in inflammation and pain, and their inhibition by N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide results in a reduction in these symptoms.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antibacterial activity against various strains of bacteria. In addition, N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide in lab experiments is its low toxicity profile, which makes it a safe and reliable compound to work with. However, one of the limitations of using N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research and development of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide. One potential application is in the field of cancer research, where N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to exhibit promising anti-cancer properties. Another potential application is in the development of new antibacterial agents, where N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been found to exhibit significant activity against various strains of bacteria. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide involves the reaction of 3-methylbenzoyl chloride with 2-amino-1-cyclohexanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to yield N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major applications of N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide is in the field of medicinal chemistry, where it has been found to exhibit significant anti-inflammatory and analgesic properties. N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide has also been studied for its potential use as an antibacterial agent, as well as in the treatment of cancer.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)16-14(18)11-17-9-4-2-3-8-15(17)19/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCVIHWMIKTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-(2-oxoazepan-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)





